molecular formula C8H12N4O2 B11495626 4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2(1H)-one

4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2(1H)-one

Cat. No.: B11495626
M. Wt: 196.21 g/mol
InChI Key: PXZBFFZGYMGEHY-UHFFFAOYSA-N
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Description

4-METHOXY-6-(PYRROLIDIN-1-YL)-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-6-(PYRROLIDIN-1-YL)-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-1,3,5-triazine with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-6-(PYRROLIDIN-1-YL)-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazine ring can be reduced under hydrogenation conditions to yield a dihydrotriazine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to facilitate the reaction.

Major Products

    Oxidation: 4-Methoxy-6-(pyrrolidin-1-yl)-1,2-dihydro-1,3,5-triazine-2-carboxylic acid.

    Reduction: 4-Methoxy-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-1,3,5-triazine.

    Substitution: Various substituted triazine derivatives, depending on the nucleophile used.

Scientific Research Applications

4-METHOXY-6-(PYRROLIDIN-1-YL)-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-METHOXY-6-(PYRROLIDIN-1-YL)-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxy-6-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a triazine ring.

    4-Methoxy-6-(morpholin-1-yl)-1,2-dihydro-1,3,5-triazine: Similar structure but with a morpholine group instead of a pyrrolidine group.

Uniqueness

4-METHOXY-6-(PYRROLIDIN-1-YL)-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy and pyrrolidinyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

4-methoxy-6-pyrrolidin-1-yl-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O2/c1-14-8-10-6(9-7(13)11-8)12-4-2-3-5-12/h2-5H2,1H3,(H,9,10,11,13)

InChI Key

PXZBFFZGYMGEHY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)NC(=N1)N2CCCC2

Origin of Product

United States

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